molecular formula C20H23N B082187 马普替林 CAS No. 10262-69-8

马普替林

货号 B082187
CAS 编号: 10262-69-8
分子量: 277.4 g/mol
InChI 键: QSLMDECMDJKHMQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Maprotiline is a tetracyclic antidepressant that differs from typical tricyclic antidepressants due to its tetracyclic structure, making it a highly selective inhibitor of norepinephrine reuptake. This compound has been explored for its antiproliferative action against cancer cell lines, including its novel in vitro action against Burkitt's lymphoma cell lines, and has shown effects on the expression of inflammatory mediators (McNamara et al., 2014).

Synthesis Analysis

The synthesis of Maprotiline involves multi-step processes, including the formation of tetracyclic key intermediates through Diels-Alder reactions, as seen in the preparation of chlorinated Maprotiline analogues. These processes result in compounds with significant antiproliferative activity against various cancer cell lines (Sultan et al., 2020).

Molecular Structure Analysis

The molecular structure of Maprotiline is a tetracyclic compound, which significantly contributes to its pharmacological profile and selective inhibition of norepinephrine reuptake. This structure has been explored using solid and solution infrared spectra and Density Functional Theory (DFT) calculations to understand its interactions and stability (Yavuz et al., 2009).

Chemical Reactions and Properties

Maprotiline's chemical properties, such as its reactivity and stability, are defined by its tetracyclic structure. The compound has been examined for its interactions with neurotransmitter serotonin, elucidating its pharmacological actions beyond norepinephrine reuptake inhibition (Yavuz et al., 2009).

Physical Properties Analysis

The physical properties of Maprotiline, like solubility and melting point, are influenced by its tetracyclic molecular structure. However, specific studies focusing exclusively on these physical properties were not identified in the current research literature.

Chemical Properties Analysis

Maprotiline's chemical properties involve its pharmacodynamics and pharmacokinetics, characterized by its action as a selective norepinephrine reuptake inhibitor. The compound's chemical interactions, including its affinity for different neurotransmitter systems and its antiproliferative effects, highlight its multifaceted chemical nature (Barbaccia et al., 1986).

科学研究应用

  1. 抗炎作用:Maprotiline抑制U937巨噬细胞中COX2和iNOS基因的表达,并减少大鼠卡拉胶诱导的爪水肿,表明其具有抗炎潜力 (Rafiee, Hajhashemi, & Haghjooy Javanmard, 2019)

  2. 心脏效应:它作为心脏hERG钾通道的拮抗剂,这在老年患者中使用以及与心律失常的关联方面是相关的 (Kiesecker et al., 2006)

  3. 恐慌症治疗:与氟伏沙明的比较研究显示了maprotiline在治疗恐慌症中的有效性 (Silverstone, 1988)

  4. 心室传导改变:Maprotiline过量可能导致心室传导严重改变 (Fernández-Quero等,2004)

  5. 抗抑郁效果:研究表明maprotiline在治疗抑郁症方面有效,具有双相作用,并在激动和迟滞方面具有益处 (Kessell & Holt, 1975)

  6. 凋亡诱导:Maprotiline通过激活JNK相关的caspase-3途径在神经元细胞中诱导凋亡,涉及Ca(2+)和ERK依赖的抗凋亡反应 (Jan et al., 2013)

  7. 对睾丸发育的影响:在新生雄性大鼠的研究中,maprotiline盐酸盐影响了睾丸组织、睾酮和促性腺激素水平 (Jamali & Shariati, 2018)

  8. 慢性疼痛的有效性:maprotiline已被证明在慢性疼痛治疗中有效 (Lindsay & Olsen, 1985)

  9. 血清浓度监测:使用治疗剂量的maprotiline可达到升高的血清浓度,可能与诱发癫痫有关 (Molnár,1983)

  10. 减轻抑郁症症状:与阿米替林的比较研究显示在抑郁症治疗中在疗效或副作用方面没有显著差异 (Prusoff et al., 1976)

  11. 过量引起癫痫风险:与三环类药物相比,maprotiline过量更有可能引起癫痫,但不太可能引起外周自主神经和心脏表现 (Northup et al., 1984)

  12. 抑郁症的预防优势:一项涉及1,141名患者的研究显示maprotiline在预防抑郁症复发中的有效性 (Rouillon et al., 1989)

  13. 药代动力学和不良反应:该研究讨论了maprotiline的药代动力学、镇静作用和副作用,突出了其对去甲肾上腺素摄取的强烈抑制作用 (Wells & Gelenberg, 1981)

  14. 对心脏制备的电生理效应:Maprotiline影响心脏制备中的跨膜电位,影响快速内向钠电流和慢速内向钙电流 (Igawa et al., 1988)

  15. 对希望和免疫力的影响:一项初步研究调查了maprotiline对神经性抑郁症患者T和B淋巴细胞的心理抑郁和免疫反应的影响 (Udelman & Udelman, 1985)

  16. 抑郁症的普通实践研究:一项对1万名患有抑郁症的普通实践患者进行的研究发现,马普替林对四分之三的患者有效(Forrest, 1977)

安全和危害

Maprotiline is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name

N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLMDECMDJKHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10347-81-6 (hydrochloride), 58902-67-3 (mesylate)
Record name Maprotiline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045029
Record name Maprotiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maprotiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble, 1.50e-04 g/L
Record name SID50085871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Maprotiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maprotiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Maprotiline exerts its antidepressant action by inhibition of presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain. In single doses, the effect of maprotiline on the EEG revealed a rise in the alpha-wave density, a reduction of the alpha-wave frequency and an increase in the alpha-wave amplitude. However, as with other tricyclic antidepressants, maprotiline lowers the convulsive threshold. Maprotiline acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and hetero-receptors, an action that is postulated to result in an increase in central noradrenergic and serotonergic activity. Maprotiline is also a moderate peripheral α1 adrenergic antagonist, which may explain the occasional orthostatic hypotension reported in association with its use. Maprotiline also inhibits the amine transporter, delaying the reuptake of noradrenaline and norepinephrine. Lastly, maprotiline is a strong inhibitor of the histamine H1 receptor, which explains its sedative actions.
Record name Maprotiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Maprotiline

CAS RN

10262-69-8
Record name Maprotiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10262-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maprotiline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maprotiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maprotiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maprotiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAPROTILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U1W68TROF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Maprotiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

93 °C
Record name Maprotiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maprotiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maprotiline
Reactant of Route 2
Maprotiline
Reactant of Route 3
Maprotiline
Reactant of Route 4
Reactant of Route 4
Maprotiline
Reactant of Route 5
Maprotiline
Reactant of Route 6
Reactant of Route 6
Maprotiline

Citations

For This Compound
19,800
Citations
PA Baumann, L Maitre - Journal of International Medical …, 1979 - journals.sagepub.com
… effects of the antidepressant drug maprotiline is given. Its … after treatment with very high doses of maprotiline (600 mg/kg po)… This high degree of selectivity distinguishes maprotiline from …
Number of citations: 37 journals.sagepub.com
E Eriksson, MA Hedberg, B Andersch… - …, 1995 - Elsevier
… -rating, paroxetine was significantly superior also to maprotiline. The clear-cut superiority of paroxetine over maprotiline indicates that not all antidepressant drugs are equally effective …
Number of citations: 276 www.sciencedirect.com
AE Yavuz, SH Bayarı, N Kazancı - Journal of Molecular Structure, 2009 - Elsevier
… have been used to calculate the vibrational frequencies of maprotiline in the gas phase. … of maprotiline in nonpolar CCl 4 and polar methanol and aims to evaluate maprotiline and …
Number of citations: 12 www.sciencedirect.com
BG Wells, AJ Gelenberg - Pharmacotherapy: The Journal of …, 1981 - Wiley Online Library
… maprotiline than with amitriptyline or imipramine, this issue remains unresolved. The adverse effect profile of maprotiline … about twice as frequent with maprotiline as with amitriptyline or …
JM Bouchard, J Delaunay, JP Delisle… - Acta Psychiatrica …, 1987 - Wiley Online Library
… blind treatment with either citalopram or maprotiline once daily for a period of 6 weeks. … maprotiline tablets and the other half was given placebo citalopram tablets and active maprotiline …
Number of citations: 65 onlinelibrary.wiley.com
M Dam, P Tonin, A De Boni, G Pizzolato, S Casson… - Stroke, 1996 - Am Heart Assoc
… of the norepinephrine reuptake blocker maprotiline and the … , patients were treated with placebo, maprotiline (150 mg/d), or … and the lowest in the maprotiline-treated group. Furthermore, …
Number of citations: 504 www.ahajournals.org
F De Jonghe, DP Ravelli… - …, 1991 - thieme-connect.com
… Fluoxetine ami Maprotiline in the Treatment 0/Major Depression Maprotiline served in this study as the comparison drug. This tetracyclic antidepressant inhibits noradrenaline reuptake …
Number of citations: 64 www.thieme-connect.com
SA Montgomery, SJ Rani, R McAuley… - Acta Psychiatrica …, 1981 - Wiley Online Library
… Patients received double-blind 2 tablets of placebo maprotiline and 2 tablets of placebo … mg plus 2 tablets of placebo maprotiline or 2 tablets of maprotiline each containing 75 mg plus 2 …
Number of citations: 41 onlinelibrary.wiley.com
BJ Lauritsen, H Madsen - Acta Psychiatrica Scandinavica, 1974 - Wiley Online Library
… trial, in which the tetracyclic antidepressant maprotiline (Ludiomilo) was compared with … tween maprotiline and amitriptyline. However, a significant difference in favour of maprotiline was …
Number of citations: 19 onlinelibrary.wiley.com
A Delini‐Stula, S Bischoff… - Drug Development …, 1982 - Wiley Online Library
… Moreover, maprotiline also reduced the response of mice to L-5-HTP after daily … , maprotiline and oxaprotiline distinctly differ in respect to their action on 5-HT receptors. Maprotiline …
Number of citations: 10 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。